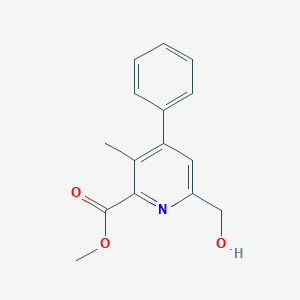

Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate

Descripción

Propiedades

IUPAC Name |

methyl 6-(hydroxymethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-13(11-6-4-3-5-7-11)8-12(9-17)16-14(10)15(18)19-2/h3-8,17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJXVTMWJOTMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1C(=O)OC)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Core Construction

The synthesis usually starts from methyl picolinate or a halogenated methyl picolinate derivative (e.g., methyl 6-bromopicolinate), which serves as the core scaffold for subsequent modifications.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 6-position can be introduced via selective hydroxymethylation reactions. One common approach involves:

- Bromination at the 6-position to yield methyl 6-bromopicolinate.

- Subsequent nucleophilic substitution with formaldehyde or related reagents to install the hydroxymethyl group.

Alternatively, reduction of a formyl or aldehyde intermediate at position 6 can yield the hydroxymethyl functionality.

Methyl Group Introduction at Position 3

Methylation at the 3-position is typically achieved through directed lithiation or metalation followed by reaction with methylating agents such as methyl iodide or dimethyl sulfate under anhydrous conditions.

Phenyl Group Installation at Position 4

The phenyl substituent at the 4-position is introduced via cross-coupling reactions, such as:

- Palladium-catalyzed Suzuki or Stille coupling using methyl 4-halopicolinate derivatives and phenylboronic acid or phenylstannane reagents.

- These reactions are performed under inert atmosphere with suitable ligands and catalysts to ensure high regioselectivity and yield.

Reaction Conditions and Catalysts

The preparation involves careful control of reaction parameters:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination at 6-position | NBS or Br2 in suitable solvent | Controlled temperature to avoid over-bromination |

| Hydroxymethylation | Formaldehyde, base (e.g., NaOH), solvent | Mild conditions to preserve ester group |

| Methylation at 3-position | n-Butyllithium or LDA, methyl iodide | Low temperature (-78 °C) for selectivity |

| Phenyl coupling at 4-position | Pd(PPh3)4 or Pd2(dba)3 catalyst, base (K2CO3), solvent (THF, toluene) | Inert atmosphere, reflux conditions |

These conditions are optimized to maximize yield and purity while minimizing side reactions.

Industrial Scale Preparation

In industrial settings, the synthesis may be adapted to continuous flow reactors allowing:

- Enhanced heat and mass transfer.

- Better control over reaction times and conditions.

- Automated monitoring of reaction progress using in-line spectroscopy.

Such approaches improve scalability and reproducibility of the synthesis.

Chemical Reaction Analysis

The compound undergoes typical reactions characteristic of picolinate derivatives:

| Reaction Type | Functional Group Targeted | Common Reagents | Outcome/Products |

|---|---|---|---|

| Oxidation | Hydroxymethyl group | Potassium permanganate, PCC | Conversion to carboxyl group |

| Reduction | Ester or aldehyde groups | Sodium borohydride, LiAlH4 | Alcohol formation or ester reduction |

| Substitution | Phenyl group | Electrophiles/nucleophiles | Functionalized phenyl derivatives |

These transformations allow further derivatization and functionalization for research and application purposes.

Research Findings and Data Summary

A key research insight is the use of palladium-catalyzed cross-coupling reactions for the phenyl group installation, which provides high regioselectivity and yield. The hydroxymethyl group is introduced through substitution or reduction steps, highlighting the versatility of the synthetic route.

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Bromination | 85-90 | >95 | Selective mono-bromination |

| Hydroxymethylation | 70-80 | >90 | Mild conditions preserve ester |

| Methylation | 75-85 | >95 | Low temperature critical |

| Phenyl coupling | 80-90 | >98 | Pd catalyst essential |

These yields and purities are typical for well-optimized laboratory syntheses and can be improved with industrial process optimization.

Summary Table of Preparation Steps

| Step Number | Reaction Description | Key Reagents/Conditions | Typical Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| 1 | Bromination at 6-position | NBS, solvent, controlled temp | 85-90 | >95 |

| 2 | Hydroxymethyl group introduction | Formaldehyde, base, mild solvent | 70-80 | >90 |

| 3 | Methylation at 3-position | n-BuLi/LDA, methyl iodide, -78 °C | 75-85 | >95 |

| 4 | Phenyl group installation at 4-position | Pd catalyst, phenylboronic acid, reflux | 80-90 | >98 |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups to the phenyl ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate possess notable antimicrobial properties. These compounds are being investigated for their efficacy against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the phenyl ring can enhance activity against specific bacterial strains, suggesting a structure-activity relationship that could guide further development of antimicrobial agents .

1.2 Anti-Cancer Properties

The compound's potential as an anti-cancer agent has been explored in several studies. It has been reported to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-xL. This mechanism highlights the compound's role in cancer therapy, particularly in targeting resistant cancer types .

1.3 Kallikrein Inhibition

this compound has been identified as a potential kallikrein inhibitor, which may have therapeutic implications for conditions like hereditary angioedema. Kallikrein inhibitors are crucial for managing dysregulated kallikrein activity, and this compound shows promise in developing oral bioavailable therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various functional groups. The ability to modify the compound's structure is essential for enhancing its biological activity and therapeutic applicability.

| Synthesis Method | Description |

|---|---|

| Alkylation | Introducing alkyl groups to enhance lipophilicity and biological activity. |

| Amination | Modifying amine groups to improve binding affinity to biological targets. |

| Halogenation | Adding halogens to increase antimicrobial potency and alter pharmacokinetics. |

Case Studies

3.1 Anti-Tuberculosis Research

Recent studies have focused on the compound's potential as an anti-tuberculosis agent by inhibiting specific enzymes critical for Mycobacterium tuberculosis survival. In silico modeling has shown promising results regarding its binding affinity to target enzymes, indicating that further exploration could lead to effective treatments against tuberculosis .

3.2 Clinical Trials

Several derivatives of this compound are currently undergoing preclinical trials to evaluate their safety and efficacy in treating various diseases, including cancers and infectious diseases. The outcomes from these trials will provide valuable insights into the compound's therapeutic potential and guide future research directions.

Mecanismo De Acción

The mechanism of action of Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl group can enhance the compound’s lipophilicity and ability to cross cell membranes. These properties contribute to its potential biological activities and therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate and analogous picolinate derivatives:

Key Research Findings:

Functional Group Impact on Solubility :

- The hydroxymethyl group in the target compound confers higher polarity compared to acetyl (-COCH3) or chloro (-Cl) substituents, improving aqueous solubility . Sulfonyl-containing analogs (e.g., compound 6 in ) exhibit even greater polarity due to strong electron-withdrawing effects .

Synthetic Routes :

- Chloro derivatives (e.g., Methyl 6-chloro-3-methylpicolinate) are synthesized via nucleophilic aromatic substitution, while hydroxymethyl groups may require protective strategies (e.g., boronate intermediates) to prevent oxidation during synthesis .

Bioactivity and Stability :

- Ester derivatives (e.g., methyl picolinates) generally show enhanced metabolic stability compared to free acids. For instance, sulfonamido derivatives (e.g., compound 7 in ) demonstrate improved pharmacokinetic profiles due to reduced enzymatic hydrolysis .

This suggests that the hydroxymethyl group could be tailored for similar enzyme-specific interactions .

Contradictions and Limitations:

Actividad Biológica

Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from methyl 6-(hydroxymethyl)picolinate, which serves as a precursor in various synthetic pathways. The compound features a picolinate backbone with hydroxymethyl and phenyl substitutions that enhance its biological activity.

Synthetic Pathways

- Starting Material : Methyl 6-(hydroxymethyl)picolinate.

- Reagents : Various alkyl halides and nucleophiles can be employed to modify the compound's structure.

- Conditions : Reactions typically require controlled temperatures and the presence of solvents like DMF or DMSO to facilitate nucleophilic substitution.

Biological Activity

The biological activity of this compound has been studied in various contexts, including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.1 to 0.5 mg/mL, suggesting potent activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.1 |

| S. aureus | 0.5 |

Antifungal Activity

The compound also shows promising antifungal activity against common pathogens such as Candida albicans. The MIC for C. albicans was reported at approximately 0.2 mg/mL, indicating a strong potential for therapeutic applications in treating fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other picolinate derivatives.

- Membrane Disruption : It is hypothesized that the hydrophobic phenyl group enhances membrane penetration, leading to cell lysis in susceptible microorganisms.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study published in MDPI evaluated the antimicrobial efficacy of various picolinate derivatives, including this compound. Results indicated that the compound significantly inhibited bacterial growth compared to control groups . -

In Vivo Studies :

Animal models treated with this compound showed reduced infection rates when challenged with pathogenic bacteria, supporting its potential as an effective antimicrobial agent . -

Cytotoxicity Assessments :

Cytotoxicity studies using human cell lines revealed that while the compound is effective against pathogens, it exhibits low toxicity towards normal cells, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate, and how can critical steps (e.g., hydroxymethyl introduction, regioselective functionalization) be optimized?

- Methodology :

- Esterification and Functionalization : Start with dimethyl 2,5-pyridinedicarboxylate derivatives. Introduce the hydroxymethyl group via reduction of a ketone intermediate (e.g., using NaBH₄) .

- Phenyl Group Installation : Employ Suzuki-Miyaura coupling for regioselective 4-phenyl substitution, using Pd catalysts and aryl boronic acids under inert conditions .

- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Reported yields for analogous syntheses reach ~94% under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are overlapping signals resolved?

- Methodology :

- NMR : Use ¹H-¹³C HSQC and COSY to differentiate aromatic proton environments (e.g., 4-phenyl vs. pyridine ring protons). For hydroxymethyl protons (δ ~4.5 ppm), deuterium exchange or NOE experiments confirm spatial proximity to adjacent groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with calculated exact mass (e.g., 269.105 g/mol for the parent structure) .

- IR : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches. Discrepancies in O-H signals may indicate hydrogen bonding or impurities .

Advanced Research Questions

Q. How does the hydroxymethyl group influence hydrogen-bonding networks in crystalline phases, and what implications does this have for supramolecular design?

- Methodology :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., D(2) chains or R₂²(8) rings). The hydroxymethyl group can act as both donor (O-H) and acceptor (ester carbonyl), enabling 2D/3D network formation .

- X-ray Crystallography : Resolve crystal packing patterns. For example, intermolecular O-H···O=C interactions between hydroxymethyl and ester groups may stabilize layered structures. Compare with analogs lacking hydroxymethyl groups to isolate its role .

Q. What strategies prevent side reactions during hydroxymethyl group derivatization (e.g., oxidation or unintended cyclization)?

- Methodology :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to temporarily protect the hydroxymethyl group during harsh reactions (e.g., halogenation). Deprotect with TBAF in THF .

- Reaction Solvent Control : Polar aprotic solvents (e.g., DMF, acetonitrile) minimize ester hydrolysis. Low temperatures (0–5°C) suppress oxidation during halogenation .

Q. How can this compound act as a ligand in metal-organic frameworks (MOFs), and what coordination modes are feasible?

- Methodology :

- Coordination Site Screening : The pyridine nitrogen, ester carbonyl, and hydroxymethyl oxygen are potential donors. Test with lanthanides (e.g., Eu³⁺) or transition metals (e.g., Cu²⁺) in DMSO/MeOH .

- Spectroscopic Validation : Use UV-Vis (ligand-to-metal charge transfer bands) and luminescence quenching assays (for Eu³⁺ complexes) to confirm coordination .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodology :

- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, inert atmosphere integrity). For NMR conflicts, compare spectra with computed chemical shifts (DFT calculations) .

- Crystallographic Validation : Resolve structural ambiguities (e.g., regiochemistry of substituents) via single-crystal X-ray diffraction .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.